molecular formula C7H10O3 B1394518 Ethyl 2-(oxetan-3-ylidene)acetate CAS No. 922500-91-2

Ethyl 2-(oxetan-3-ylidene)acetate

Cat. No. B1394518
Key on ui cas rn: 922500-91-2
M. Wt: 142.15 g/mol
InChI Key: CVZGHWOZWYWLBL-UHFFFAOYSA-N
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Patent
US08957073B2

Procedure details

To a solution of oxetan-3-one (118) (5 g, 69.4 mmol) in CH2Cl2 (50 mL) at 0° C. was added ethyl 2-triphenylphosphoranylideneacetate (119) (26.6 g, 76.3 mmol). The solution was allowed to warm to RT and stirred for 15 min. The reaction mixture was then filtered through a pad of silica (washing with 30 percent EtOAc:Petrol ether), and the solvent removed under reduced pressure to give ethyl 2-(oxetan-3-ylidene)acetate (120) as a colourless viscous oil (8.15 g, 57.4 mmol, yield: 79%). ESI-MS (M+1): 142 calc. for C7H10O3 142.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=O)[CH2:2]1.C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])C=CC=CC=1>C(Cl)Cl>[CH2:17]([O:16][C:14](=[O:15])[CH:13]=[C:3]1[CH2:2][O:1][CH2:4]1)[CH3:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
26.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=CC(=O)OCC)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of silica (washing with 30 percent EtOAc:Petrol ether)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C=C1COC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57.4 mmol
AMOUNT: MASS 8.15 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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